1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-5-(7-oxa-4-azaspiro[25]octan-4-ylmethyl)pyrimidine-2,4-dione is a complex organic compound featuring a pyrimidine ring fused with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow microreaction systems. These systems allow for precise control of reaction conditions, such as temperature and reaction time, leading to higher yields and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: Known for its use in medicinal chemistry and material science.
2-Azaspiro[3.4]octane: Utilized in organic synthesis and pharmaceutical research.
Spirotetramat: An insecticide with unique transport properties in plants.
Uniqueness
1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
1,3-dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-14-7-10(11(17)15(2)12(14)18)8-16-5-6-19-9-13(16)3-4-13/h7H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTRVPVPQQEIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)CN2CCOCC23CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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